Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate
Overview
Description
Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate is a chemical compound with the molecular formula C13H23NO5 and a molecular weight of 273.33 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate typically involves the reaction of 4-aminotetrahydropyran with tert-butoxycarbonyl (Boc) anhydride to form the Boc-protected amine. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Deprotection: Acidic conditions (e.g., trifluoroacetic acid) are commonly used to remove the Boc protecting group.
Substitution: Nucleophiles such as amines or thiols can react with the ester group under basic conditions.
Major Products Formed
The major products formed from these reactions include the free amine derivative and various substituted products depending on the nucleophile used .
Scientific Research Applications
Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Biological Studies: It is employed in studies involving enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action for Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate involves its reactivity as a protected amine and ester. The Boc group provides stability during synthetic transformations, while the ester group allows for further functionalization. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[4-(tert-butoxycarbonylamino)tetrahydropyran-4-yl]acetate
- Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}oxan-4-yl)acetate
Uniqueness
Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate is unique due to its combination of a Boc-protected amine and an ester group, which provides versatility in synthetic applications. Its structural features allow for selective reactions and functionalizations that are valuable in organic and pharmaceutical chemistry .
Properties
IUPAC Name |
methyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-13(9-10(15)17-4)5-7-18-8-6-13/h5-9H2,1-4H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYGZRBNACNFKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOCC1)CC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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